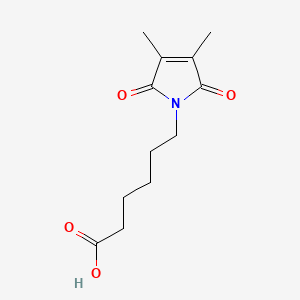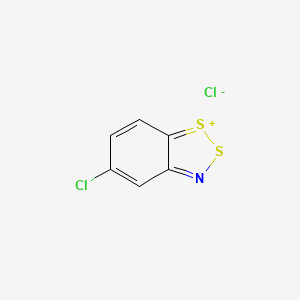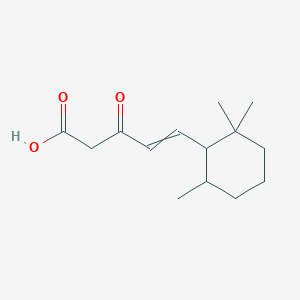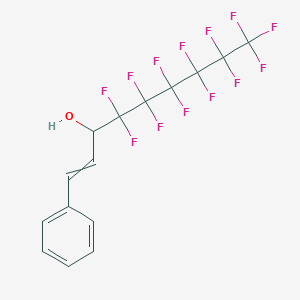
Nicotinic acid, cyclohexyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nicotinic acid, cyclohexyl ester, also known as cyclohexyl nicotinate, is an organic compound with the molecular formula C₁₂H₁₅NO₂. It is an ester derivative of nicotinic acid (vitamin B3) and cyclohexanol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nicotinic acid, cyclohexyl ester, can be synthesized through esterification reactions. One common method involves the reaction of nicotinic acid with cyclohexanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds as follows:
Nicotinic acid+CyclohexanolH2SO4Nicotinic acid, cyclohexyl ester+Water
The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: Industrial production of this compound, often involves similar esterification processes but on a larger scale. The use of continuous flow reactors and advanced catalysts can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions: Nicotinic acid, cyclohexyl ester, undergoes various chemical reactions, including:
Transesterification: The ester can react with another alcohol to form a different ester and release cyclohexanol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Major Products Formed:
Hydrolysis: Nicotinic acid and cyclohexanol.
Reduction: Nicotinic alcohol and cyclohexanol.
Transesterification: New ester and cyclohexanol
Wissenschaftliche Forschungsanwendungen
Nicotinic acid, cyclohexyl ester, has several scientific research applications:
Wirkmechanismus
The mechanism of action of nicotinic acid, cyclohexyl ester, is primarily related to its hydrolysis to nicotinic acid and cyclohexanol
Inhibiting diacylglycerol acyltransferase-2 (DGAT2): This enzyme is involved in triglyceride synthesis, and its inhibition leads to reduced triglyceride levels.
Increasing high-density lipoprotein (HDL) levels: Niacin increases HDL levels by decreasing the hepatic catabolism of apolipoprotein A-I (apo A-I), a major component of HDL.
Vergleich Mit ähnlichen Verbindungen
Nicotinic acid, cyclohexyl ester, can be compared with other esters and derivatives of nicotinic acid:
Nicotinamide (Niacinamide): Unlike nicotinic acid, nicotinamide does not cause flushing and is often used in skincare products.
Inositol Hexanicotinate: A form of niacin that releases nicotinic acid slowly, reducing the likelihood of side effects.
Methyl Nicotinate: Used topically for its vasodilatory effects.
Uniqueness: this compound, is unique due to its specific ester linkage, which influences its solubility, stability, and hydrolysis rate compared to other nicotinic acid derivatives .
Eigenschaften
CAS-Nummer |
65321-38-2 |
|---|---|
Molekularformel |
C12H15NO2 |
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
cyclohexyl pyridine-3-carboxylate |
InChI |
InChI=1S/C12H15NO2/c14-12(10-5-4-8-13-9-10)15-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2 |
InChI-Schlüssel |
DMOCRQCRHPKMRK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)OC(=O)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Bis[(5-ethylnonan-2-YL)oxy]-1,4-dioxobutane-2-sulfonic acid](/img/structure/B14499118.png)

![N,2-Dicyclohexyl-1,2-diazaspiro[2.5]octane-1-carboxamide](/img/structure/B14499127.png)


![Trimethyl{2-[(triethylstannyl)sulfanyl]ethyl}silane](/img/structure/B14499153.png)
![4-[(E)-(1-Methyl-1H-pyrrol-2-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14499159.png)
![1-[3-(2-Ethenyl-2-methylcyclopentylidene)propyl]-3-methoxybenzene](/img/structure/B14499160.png)






